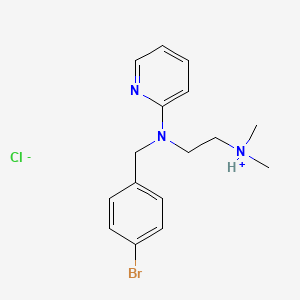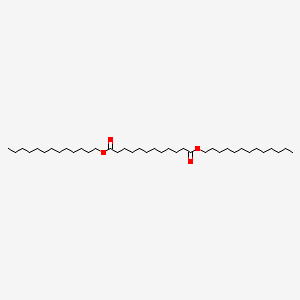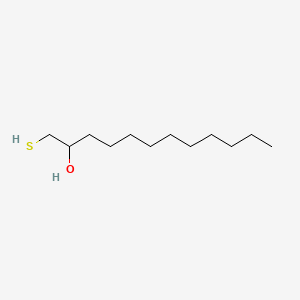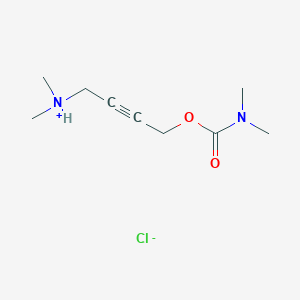
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical industries. This compound is known for its unique structure, which includes a dimethylamino group and a but-2-ynyl group, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride typically involves the reaction of dimethylamine with but-2-yne-1,4-diol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. The process can be summarized as follows:
Reaction of Dimethylamine with But-2-yne-1,4-diol: This step involves the nucleophilic attack of dimethylamine on the but-2-yne-1,4-diol, leading to the formation of the carbamate ester.
Catalysis: Catalysts such as iron-chrome catalysts (e.g., TZC-3/1) are used to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of flow systems and solid catalysts can improve the yield and selectivity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Dimethylaminobutyric acid hydrochloride
- 4-Dimethylaminobut-2-yn-1-yl dimethylcarbamate
Uniqueness
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
3854-11-3 |
|---|---|
Molekularformel |
C9H17ClN2O2 |
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
4-(dimethylcarbamoyloxy)but-2-ynyl-dimethylazanium;chloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10(2)7-5-6-8-13-9(12)11(3)4;/h7-8H2,1-4H3;1H |
InChI-Schlüssel |
UNGXJMIAUCQUTF-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CC#CCOC(=O)N(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
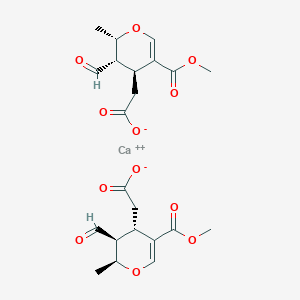
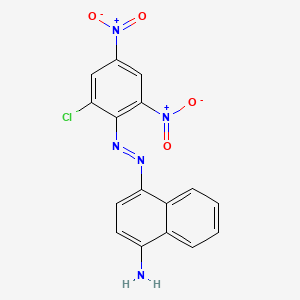
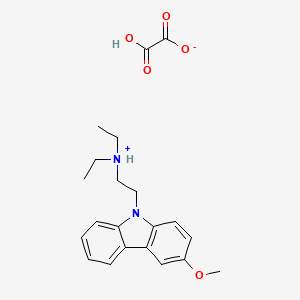
![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)

![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
